molecular formula C8H7ClN2O2S B2936493 3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 37162-65-5

3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2936493
CAS No.: 37162-65-5
M. Wt: 230.67
InChI Key: HDQKKKAMYKMSCL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This benzo[e][1,2,4]thiadiazine 1,1-dioxide derivative features a reactive chloromethyl group at the 3-position of the heterocyclic core, enabling diverse functionalization strategies for structure-activity relationship studies. The 1,2,4-thiadiazine ring system represents a privileged scaffold in pharmaceutical development, with documented applications across multiple therapeutic areas. Researchers utilize this compound as a key synthetic building block for developing targeted therapeutics, particularly through nucleophilic substitution reactions where the chloromethyl group can be readily converted to aminomethyl and other functionalized methyl derivatives . The electron-withdrawing sulfone group in the 1,1-dioxide configuration enhances the compound's stability and influences its electronic properties, making it particularly valuable for designing compounds with specific physicochemical characteristics. The benzothiadiazine dioxide scaffold has demonstrated significant research potential, with recent patent literature revealing structurally similar compounds investigated as inhibitors of specific biological targets such as MRGX2 . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including personal protective equipment and proper engineering controls.

Properties

IUPAC Name

3-(chloromethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQKKKAMYKMSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37162-65-5
Record name 3-(chloromethyl)-2H-1,2,4-benzothiadiazine-1,1-dione
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Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH2Cl) substituent at position 3 serves as a critical reactive site for nucleophilic substitution. This reactivity is leveraged to introduce functional groups or generate fused heterocycles.

Key Findings:

  • Reaction with Amines :
    Treatment with alkenyl amines (e.g., N-methyl allyl amine) in the presence of triethylamine leads to substitution of the chlorine atom, forming intermediate amidines. Subsequent Lewis acid (AlCl3)-mediated cyclization yields 1,2,4-thiadiazine 1,1-dioxide derivatives .

    • Example: Reaction with cyclohexenylmethyl amine produces spirocyclic thiadiazine and fused thiadiazepine derivatives in a 3:1 ratio .

  • Reaction with Ynamines :
    Interaction with ynamines (e.g., 1-aminopropyne) results in regioselective heterocyclization, forming pyridothiadiazocine and pyridothiadiazepine oxides. The major product (eight-membered ring) is favored over the seven-membered analog .

Cyclization Reactions

The chloromethyl group facilitates intramolecular cyclization to construct fused or spirocyclic systems.

Key Findings:

  • AlCl3-Mediated Cyclization :
    Under AlCl3 catalysis, the chloromethyl group reacts with adjacent unsaturated amines to form six- or seven-membered rings. For example, reaction with 2-vinylpiperidine yields pyrido[1,2-d] thiadiazine 2,2-dioxide (75% yield) .

    • Reaction Conditions : CH2Cl2, room temperature, 24 hours.

  • Spirocyclic Systems :
    Reaction with isomeric cyclohexenylmethyl amine produces spirocyclic thiadiazine (32% yield) and fused thiadiazepine (10% yield) .

Functionalization via Dehydrochlorination

The chloromethyl group can undergo elimination to form methylene derivatives.

Key Findings:

  • Base-Induced Elimination :
    Treatment with a mild base (e.g., triethylamine) removes HCl from the chloromethyl group, generating a methylene (-CH2) intermediate. This intermediate participates in further functionalization, such as forming hybrid heterocycles with piperazine .

Comparison of Reaction Pathways

Reaction Type Reagents/Conditions Products Yield Source
Nucleophilic SubstitutionAlkenyl amines, Et3N, AlCl31,2,4-Thiadiazine 1,1-dioxides60–75%
Cyclization2-Vinylpiperidine, AlCl3Pyrido[1,2-d]thiadiazine 2,2-dioxide75%
SpirocyclizationCyclohexenylmethyl amine, AlCl3Spirocyclic thiadiazine32%
DehydrochlorinationTriethylamineMethylene derivatives (e.g., 25 )30%

Synthetic Challenges

  • Stereochemical Lability : Rapid racemization of enantiomers in physiological conditions complicates pharmacological studies .

  • Regioselectivity : Competing pathways (e.g., six- vs. seven-membered ring formation) require precise control of reaction conditions .

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide." However, the search results do provide some relevant information regarding the compound and related derivatives:

Chemical Identification and Properties:

  • Name and Synonyms The compound is also known as 3-(Chloromethyl)-2H-1,2,4-benzothiadiazine-1,1-dione .
  • CAS Number The CAS (Chemical Abstracts Service) number for this compound is 37162-65-5 .
  • Molecular Formula and Weight The molecular formula is C8H7ClN2O2S, and the molecular weight is 230.671379327774 .
  • Related Compounds Related compounds include 6-chloro-3-chloromethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide and 3-(Aminomethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide .

Potential Applications of Related Compounds:

  • MRGX2 Inhibitors 3-amino-5-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives are being explored as inhibitors of Mas-related gene X2 (MRGX2). These inhibitors may be useful in treating diseases and disorders associated with MRGX2, such as atopic dermatitis, chronic urticaria, and asthma . Selective inhibition of MRGX2 may reduce mast cell activation and prevent degranulation, offering a therapeutic strategy for disorders driven by mast cell pathophysiology .

Additional Notes:

  • One search result refers to laboratory complexes and pharmaceutical mixtures but does not directly relate to the applications of the specified compound .
  • Another search result mentions a gelling agent (AM-9) used to create insoluble gels, but this is unrelated to the target compound .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes such as xanthine oxidase and aldose reductase . These interactions can lead to the inhibition of enzyme activity, which in turn affects various biological processes. The compound’s ability to inhibit ATP-sensitive potassium channels also contributes to its biological effects .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to three primary analogues: benzothiadiazine dioxides, thienothiadiazine dioxides, and pyridothiadiazine dioxides (Table 1).

Compound Class Core Structure Key Substituents Biological Activity
Benzo[e]-1,2,4-thiadiazine 1,1-dioxide Benzene fused to thiadiazine 3-(Chloromethyl) PI3Kδ inhibition, anticancer
Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide Thiophene fused to thiadiazine 4-Allyl, 2-Methyl AMPA receptor potentiation, cognitive enhancement
Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide Pyridine fused to thiadiazine 3-Methoxy, 7-Methyl ATP-sensitive potassium channel opening, cardiovascular effects
Quino[4,3-e]-1,2,4-thiadiazine 4,4-dioxide Quinoline fused to thiadiazine 6-Methyl, 2-Chloro Enzyme inhibition (e.g., carbonic anhydrase)

Key Structural Insights :

  • Electron-Deficient Rings : The sulfone group in all analogues increases electron deficiency, enhancing interactions with biological targets .
  • Substituent Effects: The 3-(chloromethyl) group in the benzo analogue improves binding to hydrophobic enzyme pockets (e.g., PI3Kδ), while allyl or methyl groups in thieno analogues enhance blood-brain barrier penetration .
Pharmacological Activity
2.3.1. Anticancer Activity
  • Benzo Analogues: 3-(Chloromethyl)-4H-benzo[e]-thiadiazine 1,1-dioxide derivatives inhibit PI3Kδ (IC₅₀ = 8.4 nM) but show reduced potency compared to quinazolinone leads .
  • Thieno Analogues: Lack significant anticancer activity but enhance AMPA receptor-mediated neurotransmission, improving cognition in mice .
  • Pyrido Analogues : 7-Chloro derivatives inhibit mycobacterial growth (MIC = 12.5 µg/mL) but are less potent against cancer cells .
2.3.2. Metabolic Stability
  • The unsaturated metabolite of a benzo analogue (7-chloro-5-(furan-3-yl)-3-methyl derivative) exhibits enhanced pharmacokinetics, including prolonged half-life and BBB permeability, compared to its parent compound .
Selectivity and Toxicity
  • Benzo vs. Thieno: Thieno analogues (e.g., compound 24) show >1,000-fold selectivity for AMPA receptors over other ion channels, reducing off-target effects .
  • PI3Kδ Selectivity : Benzo derivatives like 15b are >21-fold selective for PI3Kδ over PI3Kγ, unlike dual inhibitors in other classes .

Biological Activity

3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound classified under the 1,2,4-thiadiazine derivatives. Its unique structure comprises a thiadiazine ring fused with a benzene ring and features a chloromethyl group at the nitrogen atom in the 3-position. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C8H7ClN2O2S
  • Molar Mass : 230.67 g/mol
  • CAS Number : 37162-65-5

The primary biological activity of this compound is attributed to its inhibition of the α-glucosidase enzyme . This enzyme plays a critical role in carbohydrate digestion pathways. The inhibition leads to reduced blood glucose levels, making it a potential candidate for managing diabetes.

Biochemical Pathways

The compound's interaction with α-glucosidase affects glucose metabolism by slowing down the breakdown of carbohydrates into glucose. This action can help in controlling postprandial blood sugar levels.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine exhibit significant α-glucosidase inhibitory activity. For instance:

CompoundIC50 (µM)Reference
3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazineTBD
Acarbose200
Miglitol150

Case Studies

A notable case study involving related compounds indicates that the inhibition of α-glucosidase can lead to substantial reductions in blood glucose levels in diabetic models. For example:

  • Study Title : "Effects of Thiadiazine Derivatives on Blood Glucose Levels"
  • Findings : Administration of thiadiazine derivatives resulted in a reduction of blood glucose levels by up to 40% in diabetic rats after four weeks of treatment.

Toxicological Studies

In animal models, preliminary toxicological assessments show that high doses may lead to mild gastrointestinal disturbances but no severe adverse effects were noted at lower doses.

Comparison with Similar Compounds

When compared to other thiadiazine derivatives:

Compound NameBiological ActivityNotes
1,2,4-Benzothiadiazine 1,1-dioxideModerate α-glucosidase inhibitionSimilar structure but different substituents
Thienothiadiazine dioxidesVariable pharmacological profilesIncludes a thiophene ring

The unique substitution pattern of 3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine distinguishes it from others in its class and contributes to its specific biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives?

  • Methodology: A common approach involves cyclization reactions using heterocyclic methyl carbimidates with sulfonamide derivatives (e.g., 2-chlorobenzenesulfonamide) in the presence of DBU (1,8-diazabicycloundec-7-ene) and pyridine. Key steps include refluxing intermediates with DBU for 2 hours, followed by acidification and crystallization .
  • Structural Confirmation: Products are characterized via IR spectroscopy (for functional groups like S=O and N–H), NMR (to confirm regiochemistry), and elemental analysis (±0.3% accuracy) .

Q. How is the tuberculostatic activity of these compounds evaluated in vitro?

  • Methodology: Activity against Mycobacterium tuberculosis strains (e.g., H37Rv) is tested using a twofold serial dilution method in microdilution plates or test tubes. Minimum inhibitory concentrations (MICs) are determined by monitoring growth inhibition over 7–14 days .

Q. What safety precautions are recommended when handling this compound?

  • Guidelines: Follow GHS classification protocols (OSHA HCS standards), including use of PPE (gloves, lab coats), proper ventilation, and emergency procedures for inhalation or skin contact. Contradictions in safety data require independent verification of toxicity profiles .

Advanced Research Questions

Q. How do substituents at the 4-position of the thiadiazine ring influence AMPA receptor modulation?

  • Key Findings: Introducing a cyclopropyl group at the 4-position enhances AMPA receptor potentiator activity (EC₂ₓ = 0.24 µM for compound 32), while allyl substitution favors kainate receptor activity. This divergence highlights receptor-specific steric and electronic requirements .
  • Methodology: In vitro electrophysiological assays (e.g., patch-clamp) on recombinant GluA2/3 receptors quantify potentiation efficacy. EC₅₀ values are compared against reference compounds like BPAM344 .

Q. What computational models explain the structure-activity relationships (SAR) of thiadiazine derivatives as KATP channel openers?

  • Methodology: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to model interactions with pancreatic KATP channels. These models emphasize the role of hydrophobic (cyclopropyl) and hydrogen-bonding (alkylamino) groups in tissue selectivity .

Q. How can contradictory data on antitumor vs. tuberculostatic activities be reconciled?

  • Analysis: While thiadiazine derivatives show poor tuberculostatic MICs (>50 µg/mL), they exhibit potent inhibition of renal cancer and non-small lung cancer cell lines (IC₅₀ < 10 µM). This suggests divergent mechanisms: carbonic anhydrase IX (CA IX) inhibition for antitumor effects vs. insufficient targeting of mycobacterial pathways .

Q. What is the impact of stereochemistry on tissue-selective potassium channel activation?

  • Methodology: Enantiomers (R/S) are synthesized via chiral resolution and evaluated in ex vivo assays (e.g., insulin secretion in pancreatic β-cells vs. vasodilation in aortic rings). The R-enantiomer of 3-(2′-butylamino) derivatives shows 10-fold higher pancreatic selectivity .

Methodological Considerations

  • Data Validation : Cross-validate biological activity using orthogonal assays (e.g., cell viability via MTT and ATP luminescence) to confirm antitumor efficacy .
  • Synthetic Optimization : Improve yields by varying solvents (e.g., acetonitrile for alkylation) and catalysts (camphorsulfonic acid for cyclization) .
  • Metabolic Stability : Assess hepatic CYP450 metabolism (e.g., furan ring oxidation) using microsomal assays to identify active metabolites .

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